molecular formula C7H16N2 B13050758 (S)-N-Methylazepan-3-amine

(S)-N-Methylazepan-3-amine

Cat. No.: B13050758
M. Wt: 128.22 g/mol
InChI Key: OROOBNKHDZYDFL-ZETCQYMHSA-N
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Description

(S)-N-Methylazepan-3-amine is a chiral amine compound with a seven-membered ring structure. It is an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. The compound’s unique structure and properties make it a valuable subject of study in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-N-Methylazepan-3-amine can be synthesized through several methods. One common approach involves the cyclization of N-methyl-1,6-hexanediamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and is conducted at elevated temperatures to facilitate ring closure.

Another method involves the reductive amination of 3-azepanone with methylamine. This reaction is usually carried out in the presence of a reducing agent, such as sodium cyanoborohydride, under mild conditions to yield this compound with high enantiomeric purity.

Industrial Production Methods

In industrial settings, this compound is often produced through a continuous flow process to ensure consistent quality and yield. The process involves the use of fixed-bed reactors and optimized reaction conditions to maximize efficiency. The final product is typically purified through distillation or crystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(S)-N-Methylazepan-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form N-methylazepan-3-one using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of this compound can yield the corresponding secondary amine, N-methylazepane, using reducing agents like lithium aluminum hydride.

    Substitution: The amine group in this compound can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl azepanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: N-methylazepan-3-one

    Reduction: N-methylazepane

    Substitution: N-alkyl or N-acyl azepanes

Scientific Research Applications

(S)-N-Methylazepan-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: this compound is an intermediate in the synthesis of pharmaceuticals, including drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the production of fine chemicals, agrochemicals, and specialty materials.

Mechanism of Action

The mechanism of action of (S)-N-Methylazepan-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with these targets, modulating their activity. In medicinal chemistry, this compound derivatives are designed to selectively bind to neurotransmitter receptors, influencing signal transduction pathways and exerting therapeutic effects.

Comparison with Similar Compounds

(S)-N-Methylazepan-3-amine can be compared with other similar compounds, such as:

    N-Methylpiperidine: A six-membered ring amine with similar chemical properties but different biological activity.

    N-Methylmorpholine: A six-membered ring amine with an oxygen atom in the ring, used as a solvent and catalyst in organic synthesis.

    N-Methylazepane: The fully saturated analog of this compound, lacking the chiral center and exhibiting different reactivity.

The uniqueness of this compound lies in its seven-membered ring structure and chiral center, which confer distinct chemical and biological properties compared to its six-membered ring analogs.

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

(3S)-N-methylazepan-3-amine

InChI

InChI=1S/C7H16N2/c1-8-7-4-2-3-5-9-6-7/h7-9H,2-6H2,1H3/t7-/m0/s1

InChI Key

OROOBNKHDZYDFL-ZETCQYMHSA-N

Isomeric SMILES

CN[C@H]1CCCCNC1

Canonical SMILES

CNC1CCCCNC1

Origin of Product

United States

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